molecular formula C9H11ClN2 B1393279 (1H-indol-3-yl)methanamine hydrochloride CAS No. 1266692-14-1

(1H-indol-3-yl)methanamine hydrochloride

Cat. No. B1393279
M. Wt: 182.65 g/mol
InChI Key: GOWCWBKBWLNFCM-UHFFFAOYSA-N
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Description

“(1H-Indol-3-yl)methanamine” is an indolic Tryptophan-derived metabolite with antifungal defense properties against Arabidopsis mlo2 mutant . It’s hydrochloride form has a molecular formula of C9H11ClN2 and a molecular weight of 182.65 g/mol .


Molecular Structure Analysis

The molecular structure of “(1H-indol-3-yl)methanamine hydrochloride” consists of a central indole ring attached to a methanamine group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

“(1H-indol-3-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Techniques

(1H-indol-3-yl)methanamine hydrochloride, also known as 3-indolyl-methanamine, is involved in various synthesis techniques. For instance, efficient synthesis of 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes using indium in aqueous HCl at room temperature has been developed, showing excellent yields within a short period (B. Das et al., 2013). Another approach includes the condensation of either (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides, enabling access to underexplored indole core structures (Heike Schönherr & J. L. Leighton, 2012).

Novel Synthesis Methods

Researchers have reported novel synthesis methods towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives. These methods use ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials, offering a straightforward procedure for generating a variety of substituted compounds (Joachim Schlosser et al., 2015).

Applications in Medicinal Chemistry

Indole-based small molecules, including derivatives of 1H-indol-3-yl methanamine, have been synthesized and characterized for potential applications as anticancer agents. These compounds were evaluated for cytotoxic effects on human cancer cell lines and showed promising results (Naveen Panathur et al., 2013).

Role in Pharmacological Properties

The compound (2,3-dihydro-1H-indol-5-ylmethyl)amine, a derivative of 1H-indol-3-yl methanamine, has been synthesized and identified as a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines. These substances may have useful pharmacological properties (V. A. Ogurtsov & O. Rakitin, 2021).

Safety And Hazards

This compound is not intended for human or veterinary use. It’s classified as Acute Tox. 3 Oral, indicating it’s harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on “(1H-indol-3-yl)methanamine hydrochloride” and similar compounds are vast. Given its antifungal properties, it could be further investigated for potential applications in agriculture or medicine . Additionally, the chemical reactivity of the indole ring system makes it a promising scaffold for the development of new synthetic methodologies .

properties

IUPAC Name

1H-indol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCWBKBWLNFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)methanamine hydrochloride

CAS RN

1266692-14-1
Record name (1H-indol-3-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kumar, Ritika - Future Journal of Pharmaceutical Sciences, 2020 - Springer
Background Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important …
Number of citations: 63 link.springer.com
D Sonawane - ijcspub.org
The indole nucleus was found in a variety of bioactive aromatic compounds that had biological uses. Many significant synthetic medicine compounds contain an indole scaffold, which …
Number of citations: 2 ijcspub.org

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